ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 502686-30-8
VCID: VC11596257
InChI: InChI=1S/C18H21NO3.ClH/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14;/h3-11,17H,2,12-13,19H2,1H3;1H
SMILES: CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
Molecular Formula: C18H22ClNO3
Molecular Weight: 335.8

ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride

CAS No.: 502686-30-8

VCID: VC11596257

Molecular Formula: C18H22ClNO3

Molecular Weight: 335.8

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride - 502686-30-8

Description

Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. It features an ethyl ester group, an amino group, and a benzyloxy-substituted phenyl ring, which contribute to its chemical properties and biological activities.

Synthesis and Preparation

The synthesis of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride typically involves multiple steps, including the formation of its hydrochloride salt. Common solvents used in these reactions include ethanol and methanol, often conducted under reflux conditions to ensure complete conversion.

Chemical Reactions and Applications

Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride can participate in various chemical reactions typical of amino acids and esters. The amino group allows for further functionalization, making it a valuable intermediate in organic synthesis. Its potential applications include medicinal chemistry, where it may interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Compound NameStructural DifferencesPotential Impact on Activity
Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoateDifferent position of the benzyloxy groupAltered chemical reactivity and biological activity
Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoatePresence of an acetyloxy group instead of an amino groupDifferent biological interactions and potential therapeutic effects
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochlorideContains a bromine-substituted phenyl ringEnhanced biological activity due to the bromine moiety

Environmental and Physical Factors

The properties of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride can be influenced by environmental factors such as temperature and pH, affecting its solubility and reactivity.

CAS No. 502686-30-8
Product Name ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride
Molecular Formula C18H22ClNO3
Molecular Weight 335.8
IUPAC Name ethyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C18H21NO3.ClH/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14;/h3-11,17H,2,12-13,19H2,1H3;1H
SMILES CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
Purity 95
PubChem Compound 16495253
Last Modified Nov 23 2023

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